Octanol–Water Partition Coefficient (LogP): Unsaturated C22 Malonic Acid Versus Saturated Docosyl-Malonic Acid
The target compound, (docos-13-en-1-yl)propanedioic acid (CAS 612489-68-6), exhibits a calculated LogP of 7.76, which is 0.22 log units lower than that of its fully saturated direct analog, docosyl-malonic acid (CAS 4431-35-0; LogP = 7.98) . Both values were computed under identical methodology within the same database (Chemsrc), ensuring cross-comparability . The reduced logP of the unsaturated derivative is attributable to the polarity contribution of the C13 trans-double bond, which modestly increases aqueous solubility without sacrificing the overall long-chain hydrophobic character required for membrane interaction or micelle formation.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.75980 (C25H46O4; (13E)-docos-13-en-1-yl substituted malonic acid) |
| Comparator Or Baseline | Docosyl-malonic acid: LogP = 7.98380 (C25H48O4; saturated C22 alkyl chain) |
| Quantified Difference | ΔLogP = –0.224 (target is 0.22 log units less lipophilic than the saturated analog) |
| Conditions | Calculated properties; identical database methodology (Chemsrc); both compounds share identical PSA (74.60 Ų) |
Why This Matters
A 0.22 log unit difference in LogP corresponds to a ~1.66-fold shift in the octanol–water distribution ratio, which can meaningfully affect partitioning into lipid bilayers, emulsion stability, and formulation design — a parameter that cannot be matched by the saturated analog.
